1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Description
The compound 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide (hereafter referred to as the target compound) features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a methanesulfonamide-linked 2-fluorophenyl moiety. Key structural attributes include:
- Tetrahydroquinoline scaffold: A partially saturated bicyclic system that enhances conformational rigidity compared to fully aromatic quinoline derivatives.
- 4-Methoxybenzenesulfonyl group: Electron-donating methoxy substituent at the para position of the benzenesulfonyl moiety, influencing electronic and steric properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-31-20-9-11-21(12-10-20)33(29,30)26-14-4-6-17-15-19(8-13-23(17)26)25-32(27,28)16-18-5-2-3-7-22(18)24/h2-3,5,7-13,15,25H,4,6,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUWPGCIKUEUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound shares a tetrahydroquinoline-sulfonamide core with several reported analogs. Below is a comparative analysis of key structural variations and their implications:
Table 1: Structural Comparison of Sulfonamide-Containing Tetrahydroquinoline Derivatives
*Full name: 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide †PDB entry A1F: 1-(2-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Key Observations:
Substituent at Position 1: The 4-methoxybenzenesulfonyl group in the target compound differs from the 4-fluorophenylsulfonyl in analogs from . In A1F , the 1-position is substituted with a 2-oxo-1-propyl group, which introduces a ketone functionality absent in the target compound.
Sulfonamide-Linked Group :
- The target compound’s 2-fluorophenyl-methanesulfonamide is distinct from the 2,4-difluorobenzenesulfonamide in compound 7 (), which exhibits sub-micromolar RORγ activity . The smaller methanesulfonamide group may reduce steric hindrance compared to bulkier benzenesulfonamides.
Biological Activity :
- Fluorinated analogs (e.g., compound 7 in ) show potent RORγ inverse agonism (IC₅₀ <1 μmol/L), suggesting that fluorine substitution enhances target binding . The target compound’s 2-fluorophenyl group may similarly contribute to affinity, though the methoxybenzenesulfonyl substituent’s impact remains speculative without direct data.
- SR3335, an acetamide derivative, shows moderate RORα activity (IC₅₀ = 480 nmol/L), highlighting the importance of the sulfonamide group in modulating selectivity .
Physicochemical and Pharmacokinetic Implications
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